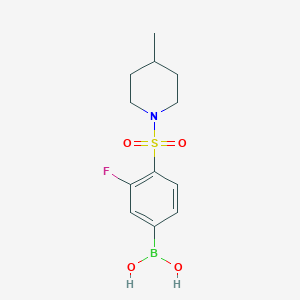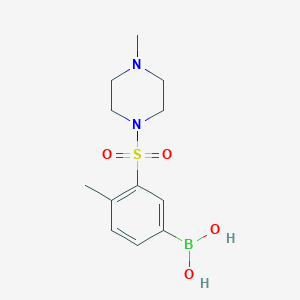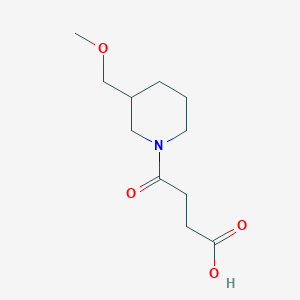methanone CAS No. 938458-57-2](/img/structure/B1531474.png)
[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Descripción general
Descripción
“3-(Methoxymethoxy)phenylmethanone” is a chemical compound with the CAS Number: 938458-57-2 . It has a molecular weight of 243.26 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is “3-(Methoxymethoxy)phenylmethanone” and its InChI Code is1S/C14H13NO3/c1-17-10-18-13-4-2-3-12(9-13)14(16)11-5-7-15-8-6-11/h2-9H,10H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule. Physical And Chemical Properties Analysis
“3-(Methoxymethoxy)phenylmethanone” is a liquid at room temperature . It has a molecular weight of 243.26 .Aplicaciones Científicas De Investigación
Scientific Research Applications of "3-(Methoxymethoxy)phenylmethanone"
The scientific literature does not provide direct references to the specific compound "3-(Methoxymethoxy)phenylmethanone" and its applications. However, by examining the broader context of research involving structurally related compounds and functionalities, insights can be gained into potential areas of application based on the chemical characteristics and known activities of similar molecules.
Synthesis and Functionalization of Phenyl and Pyridyl Compounds
Compounds featuring phenyl and pyridyl groups, similar to "3-(Methoxymethoxy)phenylmethanone," are widely explored in the synthesis of various bioactive molecules and materials. For instance, phosphonic acids, which share a structural analogy with phosphate moieties, have applications ranging from drug development to the functionalization of surfaces and materials due to their coordination or supramolecular properties (Sevrain et al., 2017). This suggests that compounds like "3-(Methoxymethoxy)phenylmethanone" could find applications in similar domains, leveraging their unique structural features for innovative chemical and biological applications.
Atmospheric Reactivity and Environmental Applications
Methoxyphenols, which are structurally related to the methoxymethoxy functional group in the compound of interest, are known for their atmospheric reactivity and are used as tracers for biomass burning (Liu et al., 2022). This highlights the potential environmental research applications of "3-(Methoxymethoxy)phenylmethanone," particularly in studies related to air quality, pollution tracking, and the assessment of biomass burning impacts on the atmosphere.
Pharmacological and Material Science Research
Compounds featuring methoxy and pyridyl groups often exhibit significant biological activity and are used in pharmacological research. For example, coumarins, which contain phenolic structures, have been studied for their wide spectrum of bioactivities, including antitumor, anti-inflammatory, antiviral, and antibacterial effects (Zhu & Jiang, 2018). Additionally, their use in material science, particularly in organic solar cells, is notable for the charge transport and recombination properties that influence device efficiency (Pivrikas et al., 2007). These areas suggest potential research applications for "3-(Methoxymethoxy)phenylmethanone" in developing new pharmaceutical agents or in the design of organic electronic materials.
Safety and Hazards
Propiedades
IUPAC Name |
[3-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-4-2-3-12(9-13)14(16)11-5-7-15-8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOVAPOWHZNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650771 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
CAS RN |
938458-57-2 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



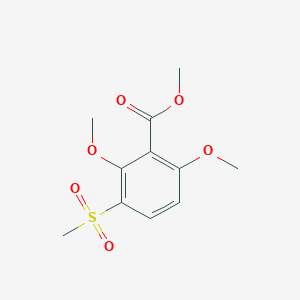
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)


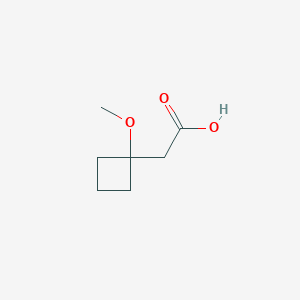
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

